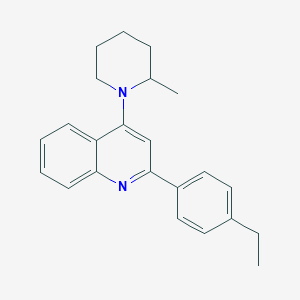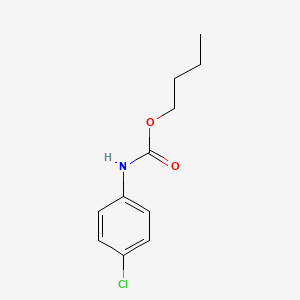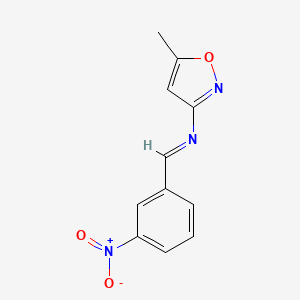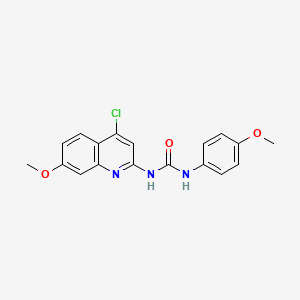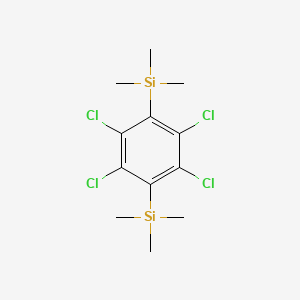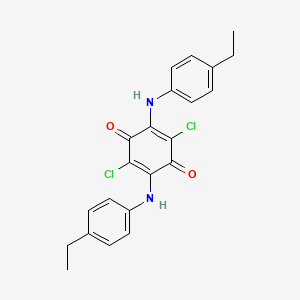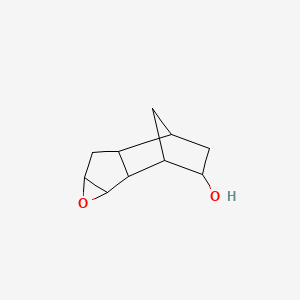
3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its epoxy group, which imparts significant reactivity, making it valuable in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol typically involves the epoxidation of tricyclo(5.2.1.0 2,6)-decanol. Common reagents for this process include peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the selective formation of the epoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy carbon, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its robust chemical properties.
Mécanisme D'action
The mechanism of action of 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The epoxy group is highly reactive, allowing it to form covalent bonds with nucleophiles, thereby modifying the structure and function of target molecules. This reactivity is crucial in both synthetic applications and biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo(5.2.1.0 2,6)-decanol: Lacks the epoxy group, making it less reactive.
3,4-Epoxycyclohexanol: Similar epoxy functionality but with a simpler cyclohexane ring structure.
Epoxyethane (ethylene oxide): A much simpler structure with high reactivity but different applications.
Uniqueness
3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol is unique due to its tricyclic structure combined with an epoxy group, providing a balance of stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and versatility in reactions.
Propriétés
IUPAC Name |
4-oxatetracyclo[6.2.1.02,7.03,5]undecan-10-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-2-4-1-6(7)9-5(4)3-8-10(9)12-8/h4-11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOREPCCSVKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2CC4C3O4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404013 |
Source


|
| Record name | 2,5-Methano-2H-indeno[1,2-b]oxirenol, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51020-94-1 |
Source


|
| Record name | 2,5-Methano-2H-indeno[1,2-b]oxirenol, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
